

# L82-G17: A Selective Uncompetitive Inhibitor of Human DNA Ligase I

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **L82-G17**, a selective, uncompetitive inhibitor of human DNA ligase I (LigI). This document consolidates key information regarding its chemical properties, mechanism of action, cellular effects, and the experimental protocols used for its characterization.

## **Chemical and Physical Properties**

**L82-G17** is a small molecule inhibitor identified through structure-activity relationship studies of related compounds.[1] Its fundamental properties are summarized below.



| Property          | Value                                      | Reference |
|-------------------|--------------------------------------------|-----------|
| CAS Number        | 92285-87-5                                 | [1][2][3] |
| Molecular Formula | C11H9ClN4O2                                | [3]       |
| Molecular Weight  | 264.67 g/mol                               | [2]       |
| Appearance        | Solid (Pink to orange)                     | [2]       |
| Purity            | ≥98%                                       | [3]       |
| Solubility        | Sparingly soluble in DMSO (1-<br>10 mg/ml) | [3]       |
| Storage           | -20°C                                      | [3]       |
| Stability         | ≥ 4 years                                  | [3]       |

# Mechanism of Action: Selective Inhibition of DNA Ligase I

**L82-G17** is a potent and selective uncompetitive inhibitor of human DNA ligase I.[1][2][4] Its mechanism is distinct from many other DNA ligase inhibitors.

Key Features of **L82-G17**'s Mechanism:

- Uncompetitive Inhibition: **L82-G17** binds to the enzyme-substrate complex, specifically the complex of LigI and nicked DNA.[5][6] This mode of inhibition is in contrast to competitive inhibitors that bind to the enzyme's active site.
- Selectivity for LigI: L82-G17 shows a high degree of selectivity for DNA ligase I over DNA ligase III and DNA ligase IV.[2]
- Inhibition of Phosphodiester Bond Formation: The DNA ligation process involves three key steps. **L82-G17** specifically inhibits the third step, which is the formation of the phosphodiester bond to seal the nick in the DNA backbone.[1][2] It does not inhibit the formation of the DNA-adenylate intermediate.[2]



Stabilization of the LigI-DNA Complex: By binding to the LigI-nicked DNA complex, L82-G17
effectively traps the enzyme on the DNA, preventing the completion of the ligation reaction.
 [2]

Below is a diagram illustrating the DNA ligation pathway and the point of inhibition by L82-G17.



Click to download full resolution via product page

Caption: DNA Ligation Pathway and L82-G17 Inhibition.

## **Cellular Effects and Biological Activity**

**L82-G17** has been demonstrated to be active in cellular models, where it impacts DNA replication and cell viability.



| Cellular<br>Effect             | Cell Line(s)         | Concentrati<br>on | Incubation<br>Time | Result                                           | Reference |
|--------------------------------|----------------------|-------------------|--------------------|--------------------------------------------------|-----------|
| Reduced Cell<br>Viability      | HeLa                 | 20 μΜ             | 5 days             | ~70%<br>reduction in<br>cell number              | [2]       |
| Inhibition of<br>Proliferation | CH12F3<br>(parental) | 0-100 μΜ          | 72 hours           | Significant effect on proliferation and survival | [7]       |
| Reduced<br>DNA<br>Synthesis    | HeLa                 | Not specified     | 4 hours            | Modest<br>reduction in<br>BrdU<br>incorporation  | [2]       |
| Induction of DNA Damage        | HeLa                 | Not specified     | 4 hours            | Increased<br>formation of<br>yH2AX foci          | [2]       |

#### Key Findings from Cellular Studies:

- Cells expressing DNA ligase I are more sensitive to L82-G17 than cells lacking LigI,
   confirming its on-target activity in a cellular context.[1][2]
- Cells deficient in nuclear DNA ligase IIIα, which can compensate for the loss of LigI in DNA replication, exhibit increased sensitivity to **L82-G17**.[1][2] This highlights the inhibitor's specificity and its potential for exploiting cellular dependencies.
- While L82-G17 reduces BrdU incorporation, its effects are more modest compared to broader DNA ligase inhibitors, which is consistent with the ability of LigIII to act as a backup in DNA replication.[2]

### **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the characterization of **L82-G17**.



#### **DNA Ligase Inhibition Assay (Fluorescence-based)**

This assay measures the ability of **L82-G17** to inhibit the joining of a fluorescently labeled nicked DNA substrate.

- Enzyme and Inhibitor Pre-incubation:
  - Purified human DNA ligase I (500 fmol), DNA ligase III (500 fmol), or DNA ligase IV (2 pmol) is pre-incubated with 200 μM of L82-G17 for 30 minutes at 25°C.
- · Ligation Reaction:
  - A fluorescently labeled nicked DNA substrate (1 pmol) is added to the enzyme-inhibitor mixture.
  - The reaction is incubated for 5 minutes at 25°C.
- Analysis:
  - The reaction products are analyzed to determine the extent of ligation, and the results are compared to control reactions without the inhibitor.

### **Cell Viability and Proliferation Assays**

These assays assess the impact of L82-G17 on cell growth and survival.

- MTT Assay:
  - HeLa cells are seeded in 96-well plates.
  - Cells are treated with varying concentrations of L82-G17 for 5 days.
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
  - The formazan crystals are solubilized, and the absorbance is measured to quantify the number of viable cells.



- CyQUANT Assay:
  - CH12F3 cells (wild-type and LIG1 null) are treated with L82-G17 for a specified period.
  - The CyQUANT dye, which binds to genomic DNA, is used to measure the total amount of DNA, providing an indicator of cell number.

### **BrdU Incorporation Assay for DNA Synthesis**

This assay measures the rate of DNA synthesis in proliferating cells.

- Asynchronously proliferating HeLa cells are treated with L82-G17 for 4 hours.
- During the treatment, bromodeoxyuridine (BrdU), a thymidine analog, is added to the cell culture medium.
- · Cells are then fixed and permeabilized.
- Incorporated BrdU is detected using a specific anti-BrdU antibody, and the signal is quantified to determine the level of DNA synthesis.

The general workflow for evaluating the cellular effects of L82-G17 is depicted below.





Click to download full resolution via product page

Caption: Experimental Workflow for L82-G17 Cellular Assays.



#### Conclusion

**L82-G17** is a valuable research tool for studying the catalytic activity and cellular functions of human DNA ligase I. Its selectivity and well-characterized uncompetitive mechanism of action make it a useful probe for investigating DNA replication and repair pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in utilizing **L82-G17** in their studies. Further research may focus on leveraging its properties for the development of novel therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Structure-activity relationships among DNA ligase inhibitors: Characterization of a selective uncompetitive DNA ligase I inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Identification & Evaluation of DNA Ligase Inhibitors: Predicting the Binding of Small Molecules to the DNA Binding Domain by Molecular Modeling | Semantic Scholar [semanticscholar.org]
- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 6. Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair PMC [pmc.ncbi.nlm.nih.gov]
- 7. r110-azide-6-isomer.com [r110-azide-6-isomer.com]
- To cite this document: BenchChem. [L82-G17: A Selective Uncompetitive Inhibitor of Human DNA Ligase I]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674116#l82-g17-cas-number-and-molecular-formula]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com